N-cyclohexyl-N,3-dimethylbenzamide
Description
N-Cyclohexyl-N,3-dimethylbenzamide is a substituted benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a methyl group at the 3-position of the benzene ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of insecticides and bioactive molecules. Its synthesis typically involves aminolysis of halogenated benzoxazine-dione intermediates followed by electrophilic aromatic substitution, yielding high-purity products with applications in drug formulation and crop protection .
The compound’s biological relevance stems from its structural similarity to anthranilamide derivatives, which exhibit antibacterial, antifungal, and insecticidal activities . Its role as a precursor in synthesizing heterocyclic compounds, such as quinazolinones and thiazolo-benzimidazoles, further underscores its industrial importance .
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-cyclohexyl-N,3-dimethylbenzamide |
InChI |
InChI=1S/C15H21NO/c1-12-7-6-8-13(11-12)15(17)16(2)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10H2,1-2H3 |
InChI Key |
CQINNJUJAQGARX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)N(C)C2CCCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-5-Chloro-N,3-Dimethylbenzamide
- Structure: Features a chlorine substituent at the 5-position and an amino group at the 2-position.
- Synthesis : Reacted with phenylfuran acyl chloride to yield insecticidal heterocycles (52.6% yield) .
- Applications : Key intermediate for chlorantraniliprole-like insecticides. SAR studies highlight the necessity of chlorine for enhanced activity .
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Contains an N,O-bidentate directing group (hydroxy and dimethyl substituents).
- Synthesis: Derived from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, characterized via X-ray crystallography .
- Applications : Facilitates metal-catalyzed C–H bond functionalization, unlike N-cyclohexyl-N,3-dimethylbenzamide, which lacks directing groups .
Functional Analogues in Polymer Science
N,N′-1,4-Phenylenebisbenzamide
- Structure : Bisamide with benzene spacers.
- Performance : Despite structural similarities and epitaxial matching with poly(3-hexylthiophene) (P3HT), it shows poor nucleation efficiency (1 wt% additive concentration) compared to this compound derivatives, which are effective at 0.01 wt% .
- Key Difference : The pyridine moiety in superior nucleating agents enhances π-π interactions, absent in this compound .
Substituted Benzamides in Pharmaceuticals
N-Cyclohexyl-N,4-Dimethyl-3-Nitrobenzamide
- Structure : Nitro group at the 3-position and methyl at the 4-position.
- Properties : Molecular weight 276.33, logP 3.3, polar surface area 48.52 Ų. Higher hydrophobicity than this compound (logP ~2.8 estimated) .
3-[(2-Ethoxy-3,4-Dioxocyclobut-1-En-1-Yl)Amino]-2-Hydroxy-N,N-Dimethylbenzamide
Key Data Tables
Table 2: Physicochemical Properties
Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
